Methylcarbonate

描述

属性

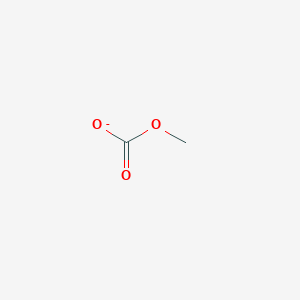

分子式 |

C2H3O3- |

|---|---|

分子量 |

75.04 g/mol |

IUPAC 名称 |

methyl carbonate |

InChI |

InChI=1S/C2H4O3/c1-5-2(3)4/h1H3,(H,3,4)/p-1 |

InChI 键 |

CXHHBNMLPJOKQD-UHFFFAOYSA-M |

规范 SMILES |

COC(=O)[O-] |

产品来源 |

United States |

准备方法

Homogeneous Catalysis: Balancing Activity and Separability

The use of homogeneous catalysts, such as calcium methoxide (Ca(OCH₃)₂), enables high conversion rates under mild conditions. A patented method employs a molar ratio of 1:2 for DMC to ethanol with 2 wt% calcium methoxide, achieving atmospheric reflux at 80°C for 1 hour. The process yields ethyl methyl carbonate (EMC) and diethyl carbonate (DEC) alongside methanol, which is continuously removed via distillation to shift equilibrium. Key advantages include:

-

High catalytic activity : Calcium methoxide’s superbasic nature facilitates rapid acyl transfer, achieving >90% DMC conversion.

-

Water tolerance : Unlike traditional alkoxide catalysts, calcium methoxide exhibits stability in mildly humid environments, reducing raw material purification costs.

However, catalyst recovery remains challenging due to the homogeneous nature of the system, necessitating post-reaction neutralization and filtration steps.

Heterogeneous Catalysis: Toward Sustainable Processes

Heterogeneous catalysts address separability issues inherent to homogeneous systems. Magnesium oxide-loaded HZSM-5 (2.3% MgO/HZSM-5) demonstrates exceptional performance in reactive distillation setups, achieving 99.4% ethanol conversion and 98.1% EMC selectivity at 80–100°C. The catalyst’s mesoporous structure (surface area: 320 m²/g) and optimized basicity (1.72 mmol/g CO₂ adsorption) enhance reactant diffusion and active site accessibility.

Table 1: Comparative Performance of Transesterification Catalysts

| Catalyst | Temperature (°C) | Pressure (kPa) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Ca(OCH₃)₂ (homogeneous) | 80 | 101 | 92.5 | 89.3 (EMC) | |

| MgO/HZSM-5 | 90 | 40 | 99.4 | 98.1 (EMC) | |

| H₂SO₄ (homogeneous) | 70 | 40 | 85.2 | 76.8 (DEC) |

Oxidative Carbonylation: Bridging Methanol and Carbon Monoxide

The oxidative carbonylation of methanol using copper-based catalysts represents a historic industrial route to DMC. A landmark patent (US5523452A) details a reactive distillation system where methanol, CO, and O₂ react over CuCl at 90–120°C under 40–100 kPa pressure. Critical process innovations include:

-

In situ product removal : DMC is continuously distilled from the reaction zone, circumventing thermodynamic limitations and achieving 70–80% per-pass yields.

-

Catalyst stability : Copper complexes remain active for >500 hours by maintaining a Cl⁻/Cu molar ratio >2, preventing deactivation via oxidation.

Despite its efficiency, this method faces challenges due to corrosive intermediates and high capital costs associated with gas handling systems.

Direct Synthesis from CO₂ and Methanol: The Green Chemistry Frontier

The direct coupling of CO₂ and methanol offers a sustainable alternative to fossil-fuel-derived routes. Recent breakthroughs in zirconium-cerium-copper nanocomposites (Zr₀.₅Ce₀.₃Cu₀.₂O₂) have achieved 12.8% DMC yield at 150°C under 3 MPa CO₂ pressure. Key mechanisms include:

-

CO₂ activation : Lewis acid sites on Zr⁴⁺ adsorb and polarize CO₂, facilitating nucleophilic attack by methoxide ions.

-

Water removal : Molecular sieves or membrane reactors suppress the reverse hydrolysis reaction, shifting equilibrium toward DMC.

Table 2: Performance Metrics for Direct CO₂-Based DMC Synthesis

| Catalyst | Temperature (°C) | Pressure (MPa) | DMC Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|

| Zr₀.₅Ce₀.₃Cu₀.₂O₂ | 150 | 3 | 12.8 | 8.7 | |

| CeO₂-MgO | 130 | 2.5 | 9.2 | 5.1 | |

| Ionic Liquid [BMIM]Br | 110 | 4 | 7.5 | 3.8 |

Reactive Distillation: Process Intensification in Industrial Contexts

Reactive distillation integrates reaction and separation into a single unit operation, significantly enhancing efficiency for equilibrium-limited systems. A Chinese patent (CN114478250A) exemplifies this approach for co-producing EMC and DEC:

-

Pre-reactor : Sulfuric acid-catalyzed transesterification at 70°C achieves 85% DMC conversion before feeding into the distillation column.

-

Column design : A three-stage rectification system separates methanol (top), EMC (side stream), and DEC (bottom) with 94.2% combined carbonate purity.

Economic analyses indicate 23–30% cost reductions compared to batch processes, primarily through energy savings and reduced catalyst loading.

Emerging Catalytic Systems: From Organocatalysts to MOFs

Nitrogenated Superbases: High-Activity Organocatalysts

Cyclic amidines like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) exhibit dual nucleophilic-basic character, enabling 93% isosorbide conversion to bis(methyl carbonate) at 5 mol% loading. The catalyst’s nucleophilicity parameter (N = 18.2) and basicity (pKa = 23.7) optimally balance acyl transfer and deprotonation steps.

化学反应分析

General Reaction Mechanisms

Methyl carbonates participate in several types of chemical reactions, including:

-

Nucleophilic Substitution : Methyl carbonates can act as electrophiles, where nucleophiles attack the carbon atom bonded to the oxygen, leading to the formation of new carbon-oxygen bonds.

-

Decomposition Reactions : Under certain conditions, methyl carbonates can decompose into simpler molecules, such as methanol and carbon dioxide.

-

Transesterification : This reaction involves the exchange of alkoxy groups between alcohols and methyl carbonates, leading to new ester formations.

Specific Reactions

-

Synthesis of Methyl Carbonate Derivatives :

-

Carboxylation Reactions :

-

Methyl carbonates are utilized in carboxylation reactions where they introduce carboxyl groups into organic substrates. This is particularly useful for synthesizing β-keto acids from ketones or nitroalkanes using methoxymagnesium methyl carbonate as a reagent.

-

-

Mechanochemical Grignard Reactions :

Reaction Conditions and Yields

| Reaction Type | Reactants | Conditions | Major Products | Yield (%) |

|---|---|---|---|---|

| Synthesis with Lithium Methoxide | Dimethyl Carbonate + LiH | Reflux in Methanol | Lithium Methyl Carbonate | High |

| Carboxylation | Methoxymagnesium Methyl Carbonate + Ketones | 120-130°C, DMF or Methanol | β-Keto Acids | Moderate |

| Grignard Reaction | Organobromides + CO2 | Mechanochemical conditions | Carboxylic Acids | Variable |

Comparative Reactivity

| Compound | Reactivity Level | Applications |

|---|---|---|

| Dimethyl Carbonate | High | Solvent, Alkylating agent |

| Methoxymagnesium Methyl Carbonate | Very High | Carboxylation reactions |

| Lithium Methyl Carbonate | Moderate | Electrolyte in batteries |

科学研究应用

Organic Synthesis

Methylcarbonate is widely utilized in organic synthesis as a methylating agent and a carbonylation reagent. Its ability to introduce methyl and carbonyl groups into organic molecules facilitates the formation of complex structures essential for various applications.

- Methylation Reactions : DMC is employed to transfer methyl groups to nucleophiles, enhancing the reactivity of substrates in synthetic pathways.

- Carbonylation Reactions : It acts as a source of carbon monoxide in the synthesis of carboxylic acids and esters, expanding the toolbox for organic chemists .

Pharmaceutical Industry

DMC plays a critical role in the pharmaceutical sector, particularly in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

- Drug Development : It is used in the production of various drugs, including ciprofloxacin and amino oxazolidinone derivatives. Its unique properties allow for more efficient synthesis routes compared to traditional methods .

- Biologically Active Compounds : The introduction of carboxyl groups via DMC enhances the biological activity of compounds, making it valuable in drug formulation.

Environmental Applications

Due to its biodegradable nature, DMC is considered an environmentally friendly reagent. Its use reduces reliance on toxic solvents and contributes to greener chemistry practices.

- Solvent Replacement : DMC has been adopted as a solvent in various industrial processes, replacing more hazardous solvents like methyl ethyl ketone and tert-butyl acetate .

- Fuel Additives : It is explored as an oxygenate additive in fuels, potentially improving combustion efficiency while reducing emissions .

Comparative Analysis of this compound

| Property/Compound | Dimethyl Carbonate | Traditional Methylating Agents |

|---|---|---|

| Toxicity | Low | High (e.g., phosgene) |

| Environmental Impact | Biodegradable | Persistent |

| Applications | Broad (organic synthesis, pharmaceuticals) | Limited |

Cytotoxicity Studies

Research has indicated that derivatives of DMC exhibit selective cytotoxic effects on cancer cell lines. A study screened numerous compounds for their cytotoxic potential, highlighting DMC's ability to target specific pathways in cancer therapy.

Matrix Metalloproteinase Inhibition

Studies have shown that compounds similar to DMC can inhibit matrix metalloproteinases involved in inflammatory conditions like osteoarthritis. This suggests potential therapeutic applications for modified forms of DMC in managing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its dual role as both a methylation and carboxylation agent:

作用机制

Methylcarbonate exerts its effects through various molecular mechanisms:

Hydrolysis: this compound is hydrolyzed to formic acid and methanol, which can further participate in metabolic pathways.

Reduction: this compound can be reduced to methanol, which is metabolized in the liver.

Oxidation: This compound can be oxidized to carbon dioxide and water, which are excreted from the body.

相似化合物的比较

Structural and Functional Analogues

Methylcarbonate belongs to the carbonate ester family, which includes symmetric (e.g., dimethyl carbonate, DMC) and asymmetric (e.g., ethyl methyl carbonate, EMC) esters. Key analogues are compared below:

Table 1: Comparison of this compound and Related Carbonate Esters

Polymer Chemistry

This compound-containing copolymers (e.g., poly(ester-carbonate)s) exhibit superior thermal stability compared to aliphatic-aromatic copolyesters. For example, poly(pentamethylene terephthalate-co-carbonate) with 60% terephthalate units resists yellowing at 240°C, whereas analogous copolyesters degrade and discolor .

Electrochemical Systems

EMC outperforms DMC and this compound in lithium-ion batteries due to its optimal balance of dielectric constant (ε ≈ 3) and viscosity, enhancing ion mobility .

Research Findings and Innovations

- RNA Acylation : this compound groups hinder RNA hybridization more effectively than acetyl groups at high substitution levels (~70–80%), demonstrating their utility in gene regulation studies .

- Ionic Liquid Design : this compound anions in [EMIM][MeCO₃] improve charge delocalization, enabling stable coordination with lithium polysulfides in batteries .

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing methylcarbonate derivatives with high purity?

- Methodological Answer : this compound synthesis typically involves transesterification or carboxylation reactions. For purity control, use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Ensure inert atmospheric conditions (e.g., nitrogen purge) to prevent hydrolysis. Reproducibility requires strict stoichiometric control and temperature monitoring .

Q. How can researchers determine the thermal stability of this compound compounds under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at controlled heating rates (e.g., 10°C/min) under nitrogen or oxygen atmospheres. Pair with differential scanning calorimetry (DSC) to identify phase transitions or decomposition peaks. Validate results using kinetic models (e.g., Flynn-Wall-Ozawa method) to extrapolate stability under non-laboratory conditions .

Q. What are the best practices for conducting a literature review on this compound’s applications in green chemistry?

- Methodological Answer : Use specialized databases like SciFinder and Web of Science to filter peer-reviewed articles (e.g., keywords: "this compound," "CO₂ utilization," "ionic liquids"). Prioritize review articles for foundational knowledge and recent primary studies for emerging trends. Cross-reference citations in high-impact journals (e.g., Green Chemistry, ACS Sustainable Chemistry & Engineering) .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies for this compound synthesis be resolved?

- Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). Design a controlled comparative study using identical substrates and conditions. Apply statistical tools (e.g., ANOVA) to quantify variance. For mechanistic clarity, use in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation and density functional theory (DFT) calculations to model catalytic pathways .

Q. What computational strategies are effective for predicting this compound’s reactivity in novel solvent systems?

- Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanical calculations (e.g., COSMO-RS) to model solvation effects. Validate predictions with experimental solvatochromic parameters (e.g., Kamlet-Taft) and compare with databases like NIST Chemistry WebBook . Ensure reproducibility by open-sourcing code and input parameters .

Q. How should researchers address ethical considerations in publishing conflicting data on this compound’s environmental impact?

- Methodological Answer : Disclose all raw data and experimental conditions in supplementary materials. Use uncertainty quantification (e.g., Monte Carlo simulations) to contextualize variability. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite conflicting studies transparently in the discussion section. Consult institutional review boards if human or ecological risks are implicated .

Q. What interdisciplinary approaches integrate this compound chemistry with materials science for CO₂ capture applications?

- Methodological Answer : Collaborate with materials scientists to design metal-organic frameworks (MOFs) functionalized with this compound groups for selective CO₂ adsorption. Characterize using Brunauer-Emmett-Teller (BET) surface area analysis and in situ X-ray diffraction (XRD) . Validate scalability via techno-economic analysis (TEA) and life-cycle assessment (LCA) .

Data Presentation and Compliance

Q. What standards ensure clarity in presenting this compound’s spectroscopic data?

- Methodological Answer : Follow ACS Style Guidelines for NMR data (e.g., δ values in ppm, coupling constants in Hz). Use high-resolution figures (≥300 dpi) for spectra, with baselines corrected and peaks labeled. For crystallographic data, deposit CIF files in the Cambridge Structural Database and reference accession numbers .

Q. How can researchers comply with regulatory requirements for novel this compound-based substances?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。